2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide, also known as DM-PY-Acetamide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DM-PY-Acetamide belongs to the class of pyridazine derivatives, which have been studied for their pharmacological properties.
Scientific Research Applications
Histamine H3 Receptor Antagonists
A study by Hudkins et al. (2011) focused on the optimization of pyridazin-3-one derivatives as histamine H3 receptor antagonists/inverse agonists for potential treatment of attentional and cognitive disorders. One of the compounds, identified as CEP-26401 or irdabisant, showed high affinity for human and rat H3 receptors with significant selectivity, demonstrating promising pharmaceutical properties for central nervous system (CNS) drugs (Hudkins et al., 2011).
Antimicrobial Agents
Research by Hossan et al. (2012) involved synthesizing a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. Their antimicrobial screening showed that many of these compounds have good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).
Antioxidant Activity
A study by Adelakun et al. (2012) explored the laccase-mediated oxidation of 2,6-dimethoxyphenol for producing compounds with higher antioxidant capacity. The main product, a symmetrical dimer, demonstrated significantly higher antioxidant capacity than the starting material, indicating the potential for bioactive compound applications (Adelakun et al., 2012).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), revealing significant antioxidant activity through various assays. This study highlights the role of hydrogen bonding in the self-assembly process of these complexes (Chkirate et al., 2019).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(6-methylsulfanylpyridazin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-20-11-5-4-10(8-12(11)21-2)9-14(19)16-13-6-7-15(22-3)18-17-13/h4-8H,9H2,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIQABQMGMYNIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(C=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.